24-Dehydroprevitamin D3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

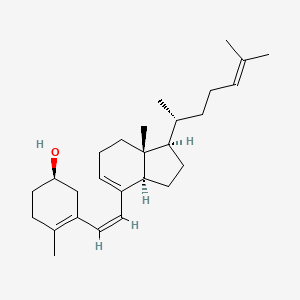

24-Dehydroprevitamin D3, also known as this compound, is a useful research compound. Its molecular formula is C27H42O and its molecular weight is 382.6 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Secosteroids [ST03] -> Vitamin D3 and derivatives [ST0302]. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis De Reacciones Químicas

Photochemical Conversion

The primary reaction that leads to the formation of 24-dehydroprevitamin D3 involves the photolysis of 7-dehydrocholesterol under UV radiation, which results in:

-

Formation of Previtan D3 : This reaction occurs through a conrotatory ring-opening electrocyclic reaction, producing previtamin D3.

-

Isomerization to this compound : The previtamin D3 can further undergo a -sigmatropic hydrogen shift to yield this compound.

Hydroxylation Reactions

Once formed, this compound can be hydroxylated at different positions to yield various metabolites:

-

Hydroxylation at Position 24 : The enzyme CYP24A1 catalyzes the hydroxylation of this compound at position 24, leading to the formation of calcitetrol (inactive form) and subsequently calcitroic acid, which is excreted in bile .

-

Further Hydroxylation : Other hydroxylation reactions can occur at positions 1α and 25, leading to active metabolites such as calcitriol (1α,25-dihydroxyvitamin D3), which plays a critical role in calcium homeostasis and bone metabolism.

Isomerization and Dehydration

The synthesis of various derivatives from this compound often involves dehydration or isomerization steps:

-

Dehydration : Treatment with dehydrating agents such as phosphorus pentoxide can convert this compound into other derivatives like cholesta-5,7,24-triene.

-

Isomerization : Under UV irradiation, further isomerization can lead to the formation of other vitamin D analogs .

Laboratory Techniques

Research studies have utilized advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry for isolating and identifying metabolites derived from this compound. These methods allow for precise quantification and characterization of vitamin D metabolites in biological samples .

Role in Vitamin D Metabolism

The metabolic pathway involving this compound is crucial for maintaining adequate levels of vitamin D in the body. The hydroxylated products are involved in various physiological processes including calcium absorption and bone health.

Clinical Relevance

Research indicates that alterations in the metabolism of vitamin D metabolites, including those derived from this compound, may contribute to conditions such as chronic kidney disease (CKD). Lower levels of circulating metabolites like 24,25-dihydroxyvitamin D have been observed in patients with CKD, suggesting a potential area for therapeutic intervention .

Propiedades

Fórmula molecular |

C27H42O |

|---|---|

Peso molecular |

382.6 g/mol |

Nombre IUPAC |

(1R)-3-[(Z)-2-[(1R,3aR,7aR)-7a-methyl-1-[(2R)-6-methylhept-5-en-2-yl]-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol |

InChI |

InChI=1S/C27H42O/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(28)14-11-20(23)3/h8,10,12-13,21,24-26,28H,6-7,9,11,14-18H2,1-5H3/b13-12-/t21-,24-,25-,26+,27-/m1/s1 |

Clave InChI |

NBMBTEIQSCVAHQ-UMHODALSSA-N |

SMILES isomérico |

CC1=C(C[C@@H](CC1)O)/C=C\C2=CCC[C@]3([C@H]2CC[C@@H]3[C@H](C)CCC=C(C)C)C |

SMILES canónico |

CC1=C(CC(CC1)O)C=CC2=CCCC3(C2CCC3C(C)CCC=C(C)C)C |

Sinónimos |

24-dehydroprevitamin D3 9,10-secocholesta-5(10),6,8,24-tetraen-3-ol |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.